Cas no 201863-98-1 ((S)-4-Amino-4-phenyl-butyric acid)
(S)-4-Amino-4-phenyl-butyric acid Chemical and Physical Properties
Names and Identifiers
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- (S)-4-Amino-4-phenylbutyric acid
- (S)-4-Amino-4-phenyl-butyric acid
- (S)-4-amino-4-phenylbutanoic acid
- (4S)-4-amino-4-phenylbutanoic acid
- NE64013
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- MDL: MFCD11033275
- Inchi: 1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
- InChI Key: QCHLDIVWWGHNQB-VIFPVBQESA-N
- SMILES: OC(CC[C@@H](C1C=CC=CC=1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 164
- Topological Polar Surface Area: 63.3
(S)-4-Amino-4-phenyl-butyric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0248-1g |
(S)-4-Amino-4-phenyl-butyric acid |
201863-98-1 | 97% | 1g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0248-5g |
(S)-4-Amino-4-phenyl-butyric acid |
201863-98-1 | 97% | 5g |
20268.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0248-500mg |
(S)-4-Amino-4-phenyl-butyric acid |
201863-98-1 | 97% | 500mg |
2959.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0248-250mg |
(S)-4-Amino-4-phenyl-butyric acid |
201863-98-1 | 97% | 250mg |
1908.1CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0248-100mg |
(S)-4-Amino-4-phenyl-butyric acid |
201863-98-1 | 97% | 100mg |
1382.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0248-50mg |
(S)-4-Amino-4-phenyl-butyric acid |
201863-98-1 | 97% | 50mg |
1110.94CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0248-1g |
(S)-4-Amino-4-phenyl-butyric acid |
201863-98-1 | 97% | 1g |
¥6977.66 | 2025-01-22 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0248-5g |
(S)-4-Amino-4-phenyl-butyric acid |
201863-98-1 | 97% | 5g |
¥26214.33 | 2025-01-22 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0248-500mg |
(S)-4-Amino-4-phenyl-butyric acid |
201863-98-1 | 97% | 500mg |
¥4354.48 | 2025-01-22 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0248-250mg |
(S)-4-Amino-4-phenyl-butyric acid |
201863-98-1 | 97% | 250mg |
¥2605.69 | 2025-01-22 |
(S)-4-Amino-4-phenyl-butyric acid Suppliers
(S)-4-Amino-4-phenyl-butyric acid Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (S)-4-Amino-4-phenyl-butyric acid
(S)-4-Amino-4-phenyl-butyric Acid: A Comprehensive Overview
(S)-4-Amino-4-phenyl-butyric acid, also known by its CAS number 201863-98-1, is a biologically significant compound with a unique structure and diverse applications in the fields of neuroscience, pharmacology, and organic synthesis. This compound, which belongs to the class of amino acids, has garnered significant attention due to its potential roles in neurotransmitter systems and its use as a precursor in the synthesis of various bioactive molecules. Recent advancements in its synthesis, characterization, and biological evaluation have further highlighted its importance in both academic research and industrial applications.
The chemical structure of (S)-4-Amino-4-phenyl-butyric acid consists of a four-carbon chain with an amino group (-NH₂) and a phenyl group (-C₆H₅) attached to the same carbon atom. This configuration imparts unique stereochemical properties, making it distinct from other amino acids. The stereochemistry of the compound is crucial for its biological activity, as the (S) configuration is often associated with specific interactions within biological systems. Researchers have utilized this compound to study the role of stereochemistry in enzyme-substrate interactions and neurotransmitter receptor binding.
Recent studies have explored the potential of (S)-4-Amino-4-phenyl-butyric acid as a precursor for synthesizing γ-amino butyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. GABA plays a critical role in regulating neuronal excitability, and dysregulation of GABA signaling has been implicated in various neurological disorders, including epilepsy, anxiety, and schizophrenia. By investigating the biosynthesis and metabolism of (S)-4-Amino-4-phenyl-butyric acid, scientists aim to develop novel therapeutic strategies for these conditions.
In addition to its role in neurotransmitter systems, (S)-4-Amino-4-phenyl-butyric acid has been utilized as a chiral building block in organic synthesis. Its ability to induce asymmetry in chemical reactions has made it valuable in the construction of complex molecules with specific stereochemical requirements. Recent advancements in asymmetric catalysis have further enhanced its utility, enabling the efficient synthesis of enantiomerically pure compounds that are essential for drug discovery and development.
The physical properties of (S)-4-Amino-4-phenyl-butyric acid include a melting point of approximately 230°C and a molecular weight of 177.2 g/mol. These properties make it suitable for various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, which are commonly used for its characterization. Researchers have also investigated its solubility profiles under different pH conditions, which are critical for determining its stability and bioavailability in physiological environments.
Recent research has focused on the enzymatic synthesis of (S)-4-Amino-4-phenyl-butyric acid using recombinant enzymes derived from microbial sources. These enzymes offer high selectivity and efficiency, making them ideal for large-scale production processes. The use of biocatalysts not only enhances the sustainability of chemical manufacturing but also aligns with current trends toward green chemistry practices.
In conclusion, (S)-4-Amino-4-phenyl-butyric acid, with its unique structure and diverse applications, continues to be a focal point in scientific research. Its role as a precursor for GABA analogs, its utility as a chiral building block, and its potential as a therapeutic agent make it an invaluable compound in both academic and industrial settings. As advancements in synthetic methodologies and biological understanding continue to unfold, the significance of this compound is expected to grow further.
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